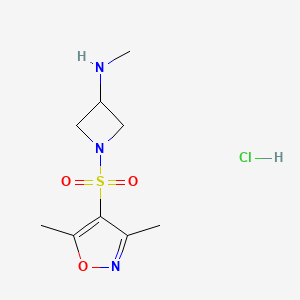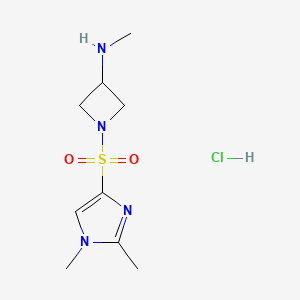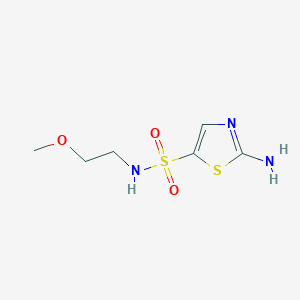
N-Etil-2-(3-metoxifenoxi)etanamina
Descripción general
Descripción
“N-Ethyl-2-(3-methoxyphenoxy)ethanamine” is a chemical compound with the molecular formula C11H17NO2 . It is typically in liquid form .
Molecular Structure Analysis
The molecular structure of “N-Ethyl-2-(3-methoxyphenoxy)ethanamine” is represented by the InChI code1S/C11H17NO2/c1-3-12-8-9-14-11-6-4-10(13-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 . This indicates the presence of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
“N-Ethyl-2-(3-methoxyphenoxy)ethanamine” is a liquid at room temperature . Its molecular weight is 195.26 .Aplicaciones Científicas De Investigación
Reacción de Pictet-Spengler
N-Etil-2-(3-metoxifenoxi)etanamina: se utiliza como una fenetilamina activada en la reacción de Pictet-Spengler . Esta reacción es significativa en la síntesis de varios compuestos heterocíclicos, que son cruciales en el desarrollo de productos farmacéuticos. El papel del compuesto para facilitar esta reacción destaca su importancia en la química medicinal.
Síntesis de 1,3-oxacepinas
El compuesto también se emplea en la síntesis de 1,3-oxacepinas mediante acoplamiento intramolecular catalizado por paladio . Las 1,3-oxacepinas son de interés debido a su presencia en numerosas moléculas bioactivas y agentes terapéuticos potenciales.
Investigación metabólica
En la investigación metabólica, el etiquetado de isótopos estables utilizando derivados de This compound permite el estudio de vías metabólicas in vivo de forma segura . Esta aplicación es crucial para comprender los procesos metabólicos y diseñar medicamentos que puedan interactuar con estas vías.
Estudios ambientales
Los compuestos marcados con isótopos estables derivados de This compound se utilizan como estándares de contaminantes ambientales para la detección de contaminantes del aire, agua, suelo, sedimentos y alimentos . Esta aplicación es vital para la vigilancia ambiental y garantizar la seguridad de la salud pública.
Diagnóstico clínico
En el diagnóstico clínico, las versiones de este compuesto etiquetadas isotópicamente pueden utilizarse como estándares en espectrometría de masas para identificar y cuantificar biomoléculas en muestras biológicas . Esto es esencial para diagnosticar enfermedades y controlar las intervenciones terapéuticas.
Precursor de anestésicos disociativos
This compound: sirve como precursor químico en la síntesis clandestina de agentes anestésicos disociativos de ciclidina . Estos agentes están estrechamente relacionados con la ketamina y son de interés debido a sus propiedades anestésicas y alucinógenas.
Síntesis química
La disponibilidad y las propiedades estructurales del compuesto lo convierten en un valioso bloque de construcción en la síntesis química. Puede utilizarse para crear una amplia gama de entidades químicas para fines de investigación y desarrollo .
Investigación farmacéutica
Debido a su similitud estructural con los neurotransmisores naturales, This compound puede utilizarse en la investigación farmacéutica para desarrollar nuevos fármacos que se dirijan al sistema nervioso central .
Mecanismo De Acción
Target of action
Amines, such as this compound, often interact with various receptors in the body, including neurotransmitter receptors in the nervous system .
Mode of action
They can also undergo nucleophilic substitution reactions .
Biochemical pathways
Without specific information on N-Ethyl-2-(3-methoxyphenoxy)ethanamine, it’s difficult to say which biochemical pathways it might affect. Amines are involved in many biological processes, including the synthesis of proteins, alkaloids, hormones, neurotransmitters, and pharmaceuticals .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the pH can affect the protonation state of amines, which can influence their reactivity and interactions with other molecules .
Análisis Bioquímico
Biochemical Properties
N-Ethyl-2-(3-methoxyphenoxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between N-Ethyl-2-(3-methoxyphenoxy)ethanamine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
N-Ethyl-2-(3-methoxyphenoxy)ethanamine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Additionally, N-Ethyl-2-(3-methoxyphenoxy)ethanamine can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of N-Ethyl-2-(3-methoxyphenoxy)ethanamine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their structure and function. For instance, N-Ethyl-2-(3-methoxyphenoxy)ethanamine has been shown to bind to G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell interior . This binding can result in either the activation or inhibition of downstream signaling pathways, depending on the specific receptor and context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethyl-2-(3-methoxyphenoxy)ethanamine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to N-Ethyl-2-(3-methoxyphenoxy)ethanamine has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of N-Ethyl-2-(3-methoxyphenoxy)ethanamine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function and overall health . At higher doses, N-Ethyl-2-(3-methoxyphenoxy)ethanamine can cause toxic or adverse effects, including liver damage and disruptions in metabolic processes . These findings highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
N-Ethyl-2-(3-methoxyphenoxy)ethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances . These interactions can influence metabolic flux and the levels of specific metabolites in the body. For example, N-Ethyl-2-(3-methoxyphenoxy)ethanamine can affect the metabolism of drugs and other xenobiotics, potentially altering their efficacy and toxicity .
Transport and Distribution
The transport and distribution of N-Ethyl-2-(3-methoxyphenoxy)ethanamine within cells and tissues involve several mechanisms. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, N-Ethyl-2-(3-methoxyphenoxy)ethanamine can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
N-Ethyl-2-(3-methoxyphenoxy)ethanamine exhibits specific subcellular localization patterns that can affect its activity and function. This compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, N-Ethyl-2-(3-methoxyphenoxy)ethanamine has been observed to localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .
Propiedades
IUPAC Name |
N-ethyl-2-(3-methoxyphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-12-7-8-14-11-6-4-5-10(9-11)13-2/h4-6,9,12H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRKZAFQUWLOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651138 | |
| Record name | N-Ethyl-2-(3-methoxyphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-69-2 | |
| Record name | N-Ethyl-2-(3-methoxyphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid](/img/structure/B1489503.png)



